2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-piperidin-4-yl-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-6-14-10(3-1)11-15-12(17-16-11)9-4-7-13-8-5-9/h1-3,6,9,13H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLLZKWXHDUTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a pyridine carboxylic acid derivative in the presence of a dehydrating agent to form the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine are highlighted through comparisons with analogues (Table 1). Key variations include substituent groups, ring systems, and physicochemical properties.
Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives
Structural Variations
- Ring Systems: Piperidine vs. Azetidine: Piperidine (6-membered) offers conformational flexibility and improved binding to larger enzyme pockets compared to azetidine (4-membered), which introduces ring strain but may enhance CNS penetration . Substituent Electronics: Electron-withdrawing groups (e.g., nitro in ) reduce oxadiazole electron density, affecting reactivity. Hydrophobic Modifications: Long alkyl chains (e.g., octyl in ) increase lipophilicity but reduce aqueous solubility, limiting bioavailability.
Physicochemical Properties
- Lipophilicity (logP) :
- Molecular Weight :
- Smaller analogues (e.g., azetidine derivative, MW 202.21 ) comply with Lipinski’s rules better than bulkier derivatives (e.g., octylbiphenyl, MW 426.56 ).
Biological Activity
2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a compound featuring a piperidine moiety linked to an oxadiazole ring. This structural combination has garnered attention for its potential biological activities, particularly in pharmacological applications. The oxadiazole derivatives are known for their diverse biological properties, including antibacterial, antitumor, and enzyme inhibitory activities.
- Chemical Formula : C₁₁H₁₃N₅O
- Molecular Weight : 231.26 g/mol
- Melting Point : 87–89 °C
- CAS Number : 849925-00-4
Antibacterial Activity
Research indicates that compounds with oxadiazole and piperidine structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazole demonstrate moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The synthesized compounds were evaluated for their efficacy using standard methods, revealing promising results in inhibiting bacterial growth.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor. Specifically, it has been evaluated for its activity against acetylcholinesterase (AChE) and urease. In vitro studies indicated that several derivatives exhibited strong inhibitory effects on these enzymes.
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound D | AChE | 2.14 ± 0.003 |
| Compound E | Urease | 0.63 ± 0.001 |
Anticancer Activity
Recent investigations have highlighted the anticancer potential of oxadiazole derivatives. For example, derivatives of 5-(piperidin-4-yl)-1,2,4-oxadiazole have been identified as agonists of human caseinolytic protease P (HsClpP), which plays a critical role in mitochondrial homeostasis and cancer therapy.
Case Study : A study demonstrated that these compounds could induce apoptosis in cancer cell lines such as MCF-7 and U-937 by increasing p53 expression levels and activating caspase pathways.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Interactions : Molecular docking studies suggest that the compound forms strong hydrophobic interactions with amino acid residues in target proteins.
- Apoptotic Induction : The compound's ability to modulate apoptotic pathways highlights its potential as an anticancer agent.
Q & A
Q. What are the common synthetic routes and reaction conditions for preparing 2-[5-(Piperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine?
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring followed by coupling with piperidine and pyridine moieties. Key reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride). Solvents such as dichloromethane (DCM) and controlled pH conditions (e.g., buffered aqueous solutions) are critical for achieving high yields. Reaction temperatures range from 0°C (for sensitive intermediates) to reflux conditions for cyclization steps. Purification often employs column chromatography or recrystallization .
| Reagent/Condition | Role | Example |
|---|---|---|
| Oxidizing agents | Oxazole ring formation | KMnO₄ |
| Reducing agents | Intermediate stabilization | LiAlH₄ |
| Solvents | Reaction medium | DCM, THF |
| Temperature | Kinetics control | 0°C to 80°C |
Q. How is the structural integrity of this compound validated in research settings?
Structural validation relies on spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves atomic positions and stereochemistry. For example, a corrigendum highlighted the necessity of crystallographic data to correct misassigned oxadiazole-pyridine linkages .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?
Contradictions often arise from variability in assay conditions or off-target effects. Methodological solutions include:
- Standardized Assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity.
- Computational Docking : Predict binding affinities to target proteins (e.g., kinases) using tools like AutoDock Vina.
- Cross-Validation : Compare results across orthogonal techniques (e.g., SPR for binding kinetics vs. cellular assays for functional activity) .
Q. What methodological considerations are critical when designing enzyme inhibition studies involving this compound?
Key factors include:
- Enzyme Purity : Use recombinant enzymes with ≥95% purity (validated by SDS-PAGE).
- Inhibitor Concentration Gradients : Test logarithmic dilutions (e.g., 1 nM to 100 µM) to calculate IC₅₀ values.
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) and assess solvent effects (e.g., DMSO ≤0.1%).
- Kinetic Assays : Monitor time-dependent inhibition via stopped-flow spectrophotometry .
Q. How can solubility challenges in pharmacological assays be addressed for this compound?
Poor aqueous solubility is mitigated by:
- Co-solvents : Use DMSO (≤0.1%) or cyclodextrin-based carriers.
- Surfactants : Add polysorbate-80 (0.01–0.1%) to improve dispersion.
- Lipid Formulations : Encapsulate in liposomes or nanoemulsions. Solubility profiles are characterized via HPLC-UV under physiological pH (7.4) and temperature (37°C) .
Data Contradiction and Validation
Q. How should researchers validate structural data when discrepancies arise in crystallographic studies?
Discrepancies (e.g., misassigned substituent positions) require:
- Multi-Technique Validation : Cross-check NMR coupling constants with X-ray torsion angles.
- Density Functional Theory (DFT) : Simulate expected spectral profiles and compare with experimental data.
- Peer Review : Submit crystallographic data to repositories like the Cambridge Structural Database for independent verification .
Analytical Method Development
Q. What chromatographic methods are recommended for quantifying this compound in complex biological matrices?
Reverse-phase HPLC with the following parameters:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid.
- Detection : UV at 254 nm or tandem MS for enhanced sensitivity. Validation includes linearity (R² ≥0.99), recovery (≥90%), and LOQ (≤10 ng/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
